molecular formula C8H8N2O2S B1270088 N-(1,3-benzodioxol-5-yl)thiourea CAS No. 65069-55-8

N-(1,3-benzodioxol-5-yl)thiourea

Cat. No. B1270088
CAS RN: 65069-55-8
M. Wt: 196.23 g/mol
InChI Key: FEDOVBDZDYIYDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1,3-benzodioxol-5-yl)thiourea and its derivatives involves the reaction of benzo[d][1,3]dioxol-5-yl isothiocyanate with various diamino derivatives or amino acids. These reactions lead to the formation of thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties, which have been explored for their potential in medical and material applications due to their significant properties (Al-Harbi, El-Sharief, & Abbas, 2019).

Molecular Structure Analysis

The molecular geometry and electronic structure of N-(1,3-benzodioxol-5-yl)thiourea have been extensively studied using quantum mechanical investigations. These studies utilize density functional theory (DFT) to calculate the optimum molecular geometry, vibration frequency, polarizability, and thermo-dynamical parameters. Significant parameters such as HOMO-LUMO energy gap and hyperpolarizability calculations provide insights into the compound’s electronic structure and spectral detection technology (Ragamathunnisa, Revathi, & Jasmine Vasantha Rani, 2015).

Chemical Reactions and Properties

N-(1,3-benzodioxol-5-yl)thiourea participates in various chemical reactions that underscore its reactivity and potential as a precursor for more complex molecules. For instance, thiourea derivatives have been synthesized for exploring anticancer activities, where these compounds exhibit significant cytotoxic effects on cancer cell lines, indicating their potential in cancer treatment research (Al-Harbi, El-Sharief, & Abbas, 2019).

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety have been synthesized and evaluated for their antioxidant activity .

Methods of Application or Experimental Procedures

The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Results or Outcomes

The synthesized compounds were evaluated for their antioxidant activity .

Anticancer Activity

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines .

Methods of Application or Experimental Procedures

These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

The compounds showed promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Synthetic Precursors of New Heterocycles

Specific Scientific Field

Organic Chemistry

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as acyl thioureas, have been used as synthetic precursors of new heterocycles .

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves the reaction of 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .

Results or Outcomes

These compounds have found extensive applications in diverse fields, such as materials science and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Anticancer Agents

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as “N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide” and its derivatives, have been suggested for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds.

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

These compounds have shown promising anticancer activity against various cancer cell lines . For example, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Synthetic Precursors of Important Heterocyclic Compounds

Specific Scientific Field

Organic Chemistry

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as acyl thioureas, have been used as synthetic precursors of important heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves the reaction of 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .

Results or Outcomes

These compounds have found extensive applications in diverse fields, such as materials science and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

Anticancer Agents

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Compounds containing a 1,3-benzodioxole moiety, such as “N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide” and its derivatives, have been suggested for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds.

Methods of Application or Experimental Procedures

The synthesis of these compounds often involves a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

These compounds have shown promising anticancer activity against various cancer cell lines . For example, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Safety And Hazards

The safety data sheet for “N-(1,3-benzodioxol-5-yl)thiourea” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

The future directions for “N-(1,3-benzodioxol-5-yl)thiourea” could involve further exploration of its potential anticancer properties . These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDOVBDZDYIYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362989
Record name N-2H-1,3-Benzodioxol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-yl)thiourea

CAS RN

65069-55-8
Record name N-1,3-Benzodioxol-5-ylthiourea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2H-1,3-Benzodioxol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxaindan-5-yl)thiourea
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